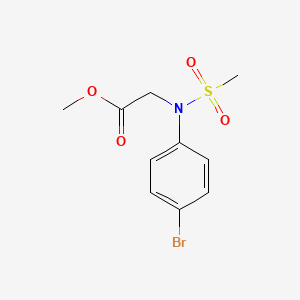

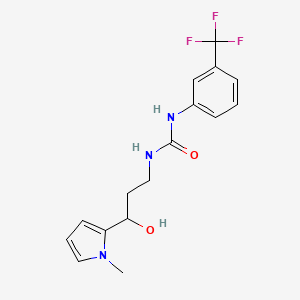

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

CO2 Incorporation and Organic Acid Formation

One of the applications involves the anaerobic metabolism of organic compounds where CO2 incorporation is significant. For example, the metabolism of m-cresol by methanogenic cultures leads to the accumulation of acetate, suggesting CO2 incorporation. Such processes highlight the role of bromoethanesulfonic acid and similar compounds in inhibiting methane production, which indirectly relates to the chemistry of methyl 2-(4-bromo-N-methylsulfonylanilino)acetate by showcasing the interactions between sulfonic acid derivatives and microbial metabolic pathways (Roberts et al., 1990).

Oxidation Reactions

Oxidation reactions form a crucial part of organic synthesis, and the study by Ogura et al. discusses the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane, demonstrating the potential for utilizing similar compounds in oxidation processes to achieve high yields of specific products (Ogura, Suzuki, & Tsuchihashi, 1980).

Enzyme Inhibition and Herbicide Action

Chaleff and Mauvais explored how certain sulfonylurea herbicides inhibit acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This highlights another potential application area for methyl 2-(4-bromo-N-methylsulfonylanilino)acetate, where structurally similar compounds act as enzyme inhibitors to control plant growth (Chaleff & Mauvais, 1984).

Coenzyme M Reductase System Activity

The synthesis and investigation of analogues for methyl-coenzyme M reductase, as discussed by Gunsalus et al., provide insight into the modification of sulfonate compounds and their impact on methanogenic processes. This research indicates a broader application scope for compounds like methyl 2-(4-bromo-N-methylsulfonylanilino)acetate in studying and influencing enzymatic activities involved in methane production (Gunsalus, Romesser, & Wolfe, 1978).

Synthesis and Anti-inflammatory Activity

Research into the synthesis and biological activity of compounds can also relate to the applications of methyl 2-(4-bromo-N-methylsulfonylanilino)acetate. For instance, the synthesis of cyclooxygenase inhibitors showcases how structural modifications of sulfone-based compounds lead to significant biological activities, such as anti-inflammatory effects, which might be explored with methyl 2-(4-bromo-N-methylsulfonylanilino)acetate derivatives (Harrak et al., 2010).

特性

IUPAC Name |

methyl 2-(4-bromo-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNXFAXERLOBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)

![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)

![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)

![3-(3-Fluorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682077.png)

![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682082.png)

![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)